molecular formula C20H23N5O2S2 B3002472 N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-14-9

N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B3002472
CAS RN: 892739-14-9
M. Wt: 429.56
InChI Key: GAJBRSZGNLKOQE-UHFFFAOYSA-N
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Description

N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H23N5O2S2 and its molecular weight is 429.56. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research where it may serve as a biochemical tool for the study of protein expression, interaction, and function . Its molecular structure could be pivotal in tagging or modifying proteins to understand their role in biological processes.

Urea Transporter B Inhibition

It has been identified as a potential Urea Transporter B (UTB) inhibitor . UTB inhibitors are significant in the study of kidney function and could lead to the development of new treatments for water balance disorders.

Drug Development

The unique structure of this compound offers potential in drug development . It could be used as a scaffold for creating new therapeutic agents due to its ability to interact with various biological targets.

Material Science

In material science , derivatives of this compound, particularly those containing the thiophene moiety, are important. Thiophene derivatives are known for their application in the development of organic semiconductors, field-effect transistors, and organic light-emitting diodes (OLEDs) .

Catalysis

The compound’s structure suggests potential use in catalysis . It could be involved in facilitating reactions such as the Doyle-Kirmse reaction, which provides access to multifunctional quaternary centers . This is crucial for the synthesis of complex organic molecules.

Industrial Chemistry

Lastly, in industrial chemistry , this compound’s derivatives could be explored for their use as corrosion inhibitors or in the synthesis of polymers and other materials that require specific molecular frameworks for their properties.

Mechanism of Action

Target of Action

The primary target of this compound is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in maintaining the body’s osmotic balance and the concentration of urea in the blood.

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B protein, thereby reducing the transport of urea across the cell membrane.

properties

IUPAC Name

N,N-diethyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-5-24(6-2)18-17-16(11-12-28-17)25-19(21-18)20(22-23-25)29(26,27)15-9-7-14(8-10-15)13(3)4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJBRSZGNLKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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